2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-22(19,20)13-5-3-2-4-12(13)15-18-17-14(21-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPVYPDZPRIUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2-(methylsulfonyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability. The choice of reagents and conditions is crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound with the molecular formula and a molecular weight of 334.8 g/mol . It features a 1,3,4-oxadiazole scaffold, which is a versatile core structure known for its use in various inhibitors and compounds with antitumor potency .
Chemical Properties and Identifiers
- IUPAC Name: 2-(4-chlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole
- InChI: InChI=1S/C15H11ClN2O3S/c1-22(19,20)13-5-3-2-4-12(13)15-18-17-14(21-15)10-6-8-11(16)9-7-10/h2-9H,1H3
- InChIKey: APPVYPDZPRIUHF-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl
- Synonyms: Includes various forms of the name and identifiers such as MLS000706806
Anticancer Evaluation of Oxadiazoles
1,3,4-oxadiazoles have been investigated for their potential as anticancer agents . A study designed and synthesized a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles to develop novel chemotherapeutic agents with potent anticancer activities .
Cytotoxicity Assays:
- The anticancer potential of the compounds was evaluated on two standardized human cell lines: HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) .
- Cytotoxicity was measured using the MTS assay .
- Cell cycle arrest and apoptosis assays were conducted using a flow cytometer .
- Results indicated that the MDA-MB-231 cell line is more sensitive to the action of the compounds .
Mechanism Prediction:
- Predictive studies using the PASS application and structural similarity analysis identified STAT3 and miR-21 as the most probable pharmacological targets for the new compounds .
Cell Viability Effects:
- The cell viability after treatment with the compounds and reference drugs was determined using the MTS assay .
- HT-29 and MDA-MB-231 tumor cells were treated with the new compounds in concentrations from 6.25 µM up to 200 µM for 24 or 48 h to determine the optimal concentration .
- Two concentrations, 10 μM and 50 μM, were chosen to evaluate the compounds' effect on the cells’ viability .
- The two cell lines responded differently to treatment with the tested compounds .
- In the HT-29 cell line, the tested compounds reduced viability similarly regardless of the concentration used .
- In the MDA-MB231 line, the cell viability is affected more when the compounds are used at a higher concentration (50 μM), and the chemical structure has a greater impact .
Other Applications of Oxadiazoles
Wirkmechanismus
The mechanism by which 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole exerts its effects is often related to its interaction with biological targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with specific receptors. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Antimicrobial Activity
Key Compounds:
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Activity: Exhibits superior antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight, with EC50 values of 1.98 µg/mL (Xac) and 0.17 µg/mL (Xoo), outperforming commercial agents like bismerthiazol (EC50: 92.61 µg/mL) and thiodiazole copper (EC50: 121.82 µg/mL) .
- Mechanism: Enhances plant defense by inducing superoxide dismutase (SOD) and peroxidase (POD) activities, reducing malondialdehyde (MDA) content, and inhibiting extracellular polysaccharide (EPS) biosynthesis in Xoo .
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) Activity: Demonstrates exceptional potency against X. oryzae (EC50: 0.45 µg/mL) and Ralstonia solanacearum (EC50: 1.67 µg/mL), surpassing analogs with phenyl or benzyl substituents at position 2 . SAR Insight: The phenoxymethyl group at position 2 enhances structural flexibility and hydrogen-bonding interactions, critical for binding bacterial receptors .
Table 1: Antimicrobial Activity of Selected Oxadiazoles
Anticancer and CNS Activity
Key Compounds:
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106)
- Activity: Shows 98.74% growth inhibition against SF-295 (CNS cancer) and MCF7 (breast cancer) at 10⁻⁵ M, attributed to the synergistic effects of electron-withdrawing 4-fluorophenyl and 4-chlorophenyl groups .
The nitro group at position 5 enhances electron withdrawal, improving receptor binding .
Table 2: Anticancer Activity of Selected Oxadiazoles
Structural and Mechanistic Insights
- Role of Substituents:
- Methylsulfonyl Group: Enhances electron-withdrawing effects, improving stability and interactions with bacterial enzymes (e.g., EPS biosynthesis in Xoo) .
- Halogen Substituents (Cl, F): The 4-chlorophenyl group at position 2 increases hydrophobicity, while fluorine at position 5 optimizes steric and electronic compatibility with target proteins .
- Flexibility vs. Rigidity: Phenoxymethyl substituents (e.g., in 5I-1) provide sp³-hybridized methylene bridges, enhancing conformational adaptability for receptor binding compared to rigid phenyl or benzyl groups .
Biologische Aktivität
2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a 1,3,4-oxadiazole ring, which is known for its biological activity and is often utilized in drug design.
Biological Activity Overview
Research has indicated that oxadiazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Certain derivatives demonstrate efficacy against bacterial strains, including Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
Anticancer Activity
- Mechanism of Action : The anticancer activity of 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is believed to be linked to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
-
Case Studies :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- A study highlighted its effectiveness against breast cancer cells, where it was able to reduce cell viability significantly over a 48-hour period .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several pathogens:
- Mycobacterium tuberculosis : In vitro tests revealed that the compound inhibited the growth of M. tuberculosis with an IC50 value of approximately 0.045 µg/mL .
- Bacterial Strains : Various derivatives have shown broad-spectrum antibacterial activity, making them potential candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is influenced by various structural modifications:
- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity and cellular uptake.
- Methylsulfonyl Group : This moiety contributes to increased solubility and may play a role in the compound's interaction with biological targets.
Table 1: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole?
- Methodological Answer : The synthesis typically involves cyclization reactions. A common route starts with hydrazide derivatives reacting with carbon disulfide or phosphoryl chloride under reflux conditions. For example, hydrazides derived from 4-chlorobenzoyl chloride can undergo cyclization with 2-(methylsulfonyl)benzoic acid derivatives in the presence of dehydrating agents like phosphorus oxychloride. Catalysts such as p-toluenesulfonic acid (10–20 mol%) in toluene or dichloromethane at 80–100°C for 6–12 hours are effective .
Q. How does the methylsulfonyl group influence the compound's chemical stability and bioactivity?
- Methodological Answer : The methylsulfonyl group acts as a strong electron-withdrawing substituent, enhancing the compound's stability by reducing electron density on the oxadiazole ring. This improves metabolic resistance and facilitates interactions with biological targets (e.g., enzyme active sites). Computational studies (e.g., CoMSIA models) suggest that the sulfone group contributes to hydrogen-bonding interactions with bacterial proteins, as observed in analogs with >90% inhibition of bacterial exopolysaccharide (EPS) production at 20 μg/mL .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD), as applied in structurally related oxadiazoles, resolves bond angles and torsional conformations, critical for SAR studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anti-inflammatory activity in this compound?
- Methodological Answer : SAR optimization involves systematic substitution at the 5-position of the oxadiazole ring. For example:
- Replace the 4-chlorophenyl group with 3,4-dimethoxyphenyl to enhance anti-inflammatory activity (e.g., 61.9% inhibition at 20 mg/kg in carrageenan-induced edema models).
- Introduce bulkier substituents (e.g., tricyclodecane) to improve binding affinity to cyclooxygenase-2 (COX-2).
- Quantify ulcerogenic liability via rodent models; cyclized derivatives typically show lower gastric toxicity (severity index <0.83) compared to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Q. What mechanistic insights explain the compound's antibacterial activity against Xanthomonas oryzae?
- Methodological Answer : The methylsulfonyl group disrupts bacterial quorum sensing by inhibiting EPS production. Dose-dependent assays (2.5–20 μg/mL) show 94.5% EPS inhibition at 20 μg/mL. Molecular docking reveals sulfone-oxygen interactions with the LuxR-type receptor’s hydrophobic pocket, reducing pathogen virulence .
Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT) to predict binding modes with kinase targets (e.g., EGFR or MAPK). Focus on:
- Electrostatic potential maps to identify regions for halogen bonding (4-chlorophenyl group).
- Flexibility analysis of the oxadiazole ring to optimize steric compatibility with ATP-binding pockets.
- Validate predictions with in vitro kinase inhibition assays using purified enzymes .
Q. What strategies minimize off-target effects in in vivo pharmacological studies?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to identify major metabolites in rodent plasma. Sulfone-containing derivatives often exhibit slower hepatic clearance due to cytochrome P450 resistance.
- Tissue distribution studies : Radiolabel the compound with ¹⁴C to track accumulation in organs. Prioritize derivatives with low brain permeability to avoid CNS side effects.
- Combination therapy : Pair with NSAIDs (e.g., aspirin) to reduce effective doses and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
